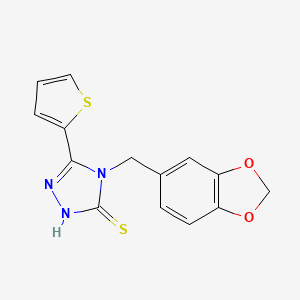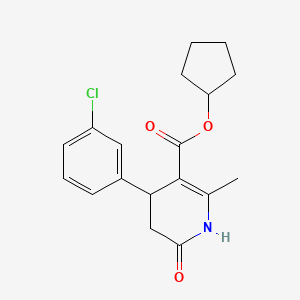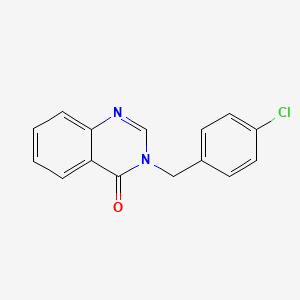![molecular formula C16H15N5O2 B5599779 3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]](/img/structure/B5599779.png)
3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone] is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is commonly referred to as APH, and it has been synthesized using various methods. APH has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
The mechanism of action of APH depends on its application. In anticancer studies, APH has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells. In antifungal studies, APH has been shown to inhibit the growth of fungal cells by disrupting the integrity of their cell walls. In biochemistry studies, APH has been shown to bind to metal ions, leading to a change in its fluorescent properties. In catalysis studies, APH has been shown to act as a Lewis acid catalyst, promoting organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of APH depend on its application. In anticancer studies, APH has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In antifungal studies, APH has been shown to inhibit the growth of fungal cells, leading to the prevention of fungal infections. In biochemistry studies, APH has been shown to act as a fluorescent probe for the detection of metal ions. In catalysis studies, APH has been shown to promote organic reactions, leading to the synthesis of various organic compounds.
実験室実験の利点と制限
APH has several advantages for lab experiments, including its ease of synthesis, high yield, and low cost. APH is also stable under various conditions, making it suitable for use in a wide range of experiments. However, APH has some limitations, including its low solubility in water, which can limit its use in aqueous solutions. APH is also sensitive to light, which can lead to degradation over time.
将来の方向性
There are several future directions for the study of APH. In medicinal chemistry, further studies are needed to determine the efficacy of APH as an anticancer agent in vivo. In biochemistry, further studies are needed to optimize the use of APH as a fluorescent probe for the detection of metal ions. In materials science, further studies are needed to explore the potential of APH as a building block for the synthesis of metal-organic frameworks. Overall, APH has great potential for use in various fields, and further studies are needed to fully explore its potential.
合成法
APH has been synthesized using various methods, including the reaction of 3-amino-1-phenyl-1H-pyrazole-4,5-dione with 3-methoxybenzohydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization or column chromatography. Other methods of synthesis include the reaction of 3-amino-1-phenyl-1H-pyrazole-4,5-dione with 3-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride.
科学的研究の応用
APH has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, APH has been studied for its potential as an anticancer agent. Studies have shown that APH can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. APH has also been studied for its potential as an antifungal agent. In biochemistry, APH has been studied for its potential as a fluorescent probe for the detection of metal ions. APH has also been studied for its potential as a catalyst for organic reactions. In materials science, APH has been studied for its potential as a building block for the synthesis of metal-organic frameworks.
特性
IUPAC Name |
5-amino-4-[(3-methoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-13-9-5-6-11(10-13)18-19-14-15(17)20-21(16(14)22)12-7-3-2-4-8-12/h2-10,20H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRIHWBBVDEWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5599704.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine](/img/structure/B5599706.png)
![1,3-dimethyl-7-[4-(1H-tetrazol-5-yl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5599726.png)
![1-[(2-methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B5599729.png)
![8-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599732.png)
![2-(2-methoxyethyl)-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5599738.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,3-dimethyl-1H-indole](/img/structure/B5599755.png)
![1-allyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5599757.png)
![2,4-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5599762.png)


![1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-azepanamine dihydrochloride](/img/structure/B5599774.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5599787.png)